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Compound of Interest

Compound Name: 2-Chloro-3-furancarboxamide

Cat. No.: B15398146

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-furancarboxamide is a halogenated heterocyclic compound that has emerged as
a valuable and versatile building block in organic synthesis. Its unique structural features,
comprising a furan ring substituted with both a reactive chlorine atom and a carboxamide
group, render it an attractive starting material for the construction of a diverse array of more
complex molecules. The electron-withdrawing nature of the chlorine and carboxamide groups
activates the furan ring for various chemical transformations, making it a key intermediate in the
synthesis of biologically active compounds, particularly in the field of drug discovery. This guide
provides an in-depth overview of the synthesis, properties, and key applications of 2-Chloro-3-
furancarboxamide, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Chloro-3-
furancarboxamide is essential for its effective use in synthesis. While detailed experimental
data is not extensively available in the public domain, the key properties are summarized
below.
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Property Value

Molecular Formula CsH4CINO:2

Molecular Weight 145.54 g/mol

Appearance Off-white to white crystalline solid

Soluble in most organic solvents such as

Solubilit
Y methanol, ethanol, and dimethyl sulfoxide.

Note: Experimental values for properties such as melting point, boiling point, and detailed
spectroscopic data (*H NMR, 3C NMR, IR, Mass Spectrometry) for 2-Chloro-3-
furancarboxamide are not readily available in the cited literature. Researchers should perform
their own characterization upon synthesis.

Synthesis of 2-Chloro-3-furancarboxamide

The synthesis of 2-Chloro-3-furancarboxamide can be conceptually approached from
commercially available starting materials such as 2,3-furandicarboxylic acid or 3-furoic acid. A
general, plausible synthetic route is outlined below.

Conceptual Synthetic Workflow
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Caption: A conceptual workflow for the synthesis of 2-Chloro-3-furancarboxamide.

Experimental Protocol (Hypothetical)

Disclaimer: The following protocol is a generalized representation based on standard organic
chemistry transformations and should be optimized for specific laboratory conditions.

Step 1: Monoesterification of 2,3-Furandicarboxylic Acid To a solution of 2,3-furandicarboxylic
acid in an appropriate alcohol (e.g., methanol or ethanol), a catalytic amount of strong acid
(e.g., sulfuric acid) is added. The mixture is heated to reflux for several hours until TLC analysis
indicates the formation of the monoester. The reaction is then cooled, and the solvent is
removed under reduced pressure. The crude product is purified by column chromatography.

Step 2: Amidation of the Intermediate Ester The purified monoester is dissolved in a suitable
solvent (e.g., dichloromethane). Thionyl chloride or oxalyl chloride is added dropwise at 0 °C to
form the acid chloride. After stirring for 2-3 hours, the excess reagent and solvent are removed
in vacuo. The resulting crude acid chloride is then dissolved in an inert solvent and treated with
an excess of aqueous ammonia or a solution of ammonia in an organic solvent at 0 °C. The
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reaction is allowed to warm to room temperature and stirred overnight. The product is
extracted, and the organic layer is washed, dried, and concentrated to yield the intermediate
amide.

Step 3: Chlorination The intermediate amide is subjected to a chlorination reaction. The specific
conditions for this step would require careful selection of a chlorinating agent (e.g., N-
chlorosuccinimide) and optimization of reaction parameters such as solvent, temperature, and
reaction time to achieve selective chlorination at the 2-position of the furan ring.

Key Reactions and Applications in Organic
Synthesis

The reactivity of 2-Chloro-3-furancarboxamide is dominated by the presence of the chlorine
atom at the 2-position, which is susceptible to displacement through various cross-coupling and
nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.
2-Chloro-3-furancarboxamide can be coupled with a variety of aryl or heteroaryl boronic
acids or their esters in the presence of a palladium catalyst and a base to yield 2-aryl- or 2-
heteroaryl-3-furancarboxamide derivatives. These products are often scaffolds for biologically
active molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel containing 2-Chloro-3-furancarboxamide (1 equivalent) and an
arylboronic acid (1.2-1.5 equivalents) in a suitable solvent system (e.g., a mixture of toluene,
ethanol, and water or dioxane/water), a palladium catalyst such as Pd(PPhs)4 (0.05-0.1
equivalents) and a base (e.g., Na2COs, Kz2COs, or Cs2COs3, 2-3 equivalents) are added. The
mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100
°C for 4-12 hours. After cooling, the reaction mixture is diluted with water and extracted with an
organic solvent. The combined organic layers are washed, dried, and concentrated. The crude
product is then purified by column chromatography or recrystallization.
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Caption: General scheme for the Suzuki-Miyaura coupling of 2-Chloro-3-furancarboxamide.
b) Buchwald-Hartwig Amination

This reaction allows for the formation of carbon-nitrogen bonds. 2-Chloro-3-
furancarboxamide can be reacted with a wide range of primary or secondary amines in the
presence of a palladium catalyst, a suitable phosphine ligand, and a base to produce 2-amino-
3-furancarboxamide derivatives.

General Experimental Protocol for Buchwald-Hartwig Amination:

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 2-Chloro-3-
furancarboxamide (1 equivalent), an amine (1.1-1.5 equivalents), a palladium source (e.g.,
Pdz(dba)s or Pd(OACc)2, 0.01-0.05 equivalents), a phosphine ligand (e.g., BINAP, Xantphos, or
DavePhos, 0.02-0.1 equivalents), and a base (e.g., NaOtBu, KsPOa, or Cs2COs, 1.5-2.5
equivalents). A dry, degassed solvent such as toluene or dioxane is added. The reaction
mixture is heated to 80-120 °C until the starting material is consumed (monitored by TLC or LC-
MS). The mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified
by column chromatography.

Nucleophilic Aromatic Substitution (SNAATr)

The chlorine atom on the electron-deficient furan ring can be displaced by various
nucleophiles. For instance, reaction with phenols or alkoxides in the presence of a base can
yield 2-aryloxy- or 2-alkoxy-3-furancarboxamides.

General Experimental Protocol for Nucleophilic Aromatic Substitution:
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To a solution of 2-Chloro-3-furancarboxamide (1 equivalent) and a phenol or alcohol (1.2-2.0
equivalents) in a polar aprotic solvent such as DMF or DMSO, a strong base (e.g., NaH or
K2COs, 1.5-3.0 equivalents) is added portion-wise at room temperature. The reaction mixture is
then heated to 60-100 °C and stirred for several hours. Upon completion, the reaction is
guenched with water and the product is extracted with an organic solvent. The organic phase is
washed, dried, and concentrated, followed by purification of the crude product.

Application in Drug Discovery: Synthesis of
Glucokinase Activators

A significant application of 2-Chloro-3-furancarboxamide is in the synthesis of glucokinase
(GK) activators, which are a promising class of drugs for the treatment of type 2 diabetes.
Glucokinase plays a crucial role in glucose homeostasis by acting as a glucose sensor in
pancreatic [3-cells and hepatocytes.[1][2] Activators of glucokinase enhance its activity, leading
to increased insulin secretion and hepatic glucose uptake.

The furan-3-carboxamide scaffold is a key pharmacophore in several known glucokinase
activators. The synthesis of these molecules often involves the reaction of 2-Chloro-3-
furancarboxamide with various amines or other nucleophiles to introduce the necessary
diversity for structure-activity relationship (SAR) studies.

Signaling Pathway of Glucokinase Activation in
Pancreatic -Cells

Glucokinase activators, many of which can be synthesized using 2-Chloro-3-
furancarboxamide as a starting material, allosterically bind to glucokinase, increasing its
affinity for glucose. This enhanced activity leads to a cascade of events within the pancreatic 3-
cell, ultimately resulting in insulin secretion.
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Caption: Simplified signaling pathway of glucokinase activation in pancreatic -cells leading to
insulin secretion.

Conclusion

2-Chloro-3-furancarboxamide is a highly valuable and versatile building block in organic
synthesis with significant potential in drug discovery and development. Its ability to undergo a
variety of transformations, including palladium-catalyzed cross-coupling reactions and
nucleophilic aromatic substitutions, allows for the efficient construction of diverse and complex
molecular architectures. The application of this building block in the synthesis of glucokinase
activators highlights its importance in the development of novel therapeutics for metabolic
diseases. Further exploration of the reactivity of 2-Chloro-3-furancarboxamide is likely to
uncover new synthetic methodologies and lead to the discovery of additional biologically active
molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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